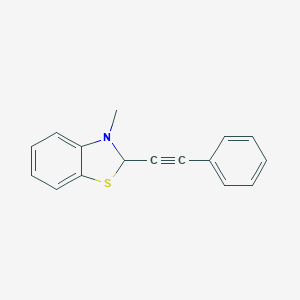
3-Methyl-2-(2-phenylethynyl)-2H-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methyl group at the 3-position, a phenylethynyl group at the 2-position, and a dihydrobenzothiazole core. These structural features contribute to its unique chemical and physical properties, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminothiophenol and 3-methyl-2-butanone.
Formation of Benzothiazole Core: The initial step involves the cyclization of 2-aminothiophenol with 3-methyl-2-butanone under acidic conditions to form the benzothiazole core.
Introduction of Phenylethynyl Group: The phenylethynyl group is introduced through a Sonogashira coupling reaction. This involves the reaction of the benzothiazole intermediate with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the phenylethynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole
- 3-Methyl-9-phenylethynyl-2-azafluoren-9-ol
- 3-Methyl-9-phenacylidene-2-azafluorene
Uniqueness
3-Methyl-2-(phenylethynyl)-2,3-dihydro-1,3-benzothiazole stands out due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
123768-43-4 |
|---|---|
Fórmula molecular |
C16H13NS |
Peso molecular |
251.3 g/mol |
Nombre IUPAC |
3-methyl-2-(2-phenylethynyl)-2H-1,3-benzothiazole |
InChI |
InChI=1S/C16H13NS/c1-17-14-9-5-6-10-15(14)18-16(17)12-11-13-7-3-2-4-8-13/h2-10,16H,1H3 |
Clave InChI |
OSJOSCFNEDRURF-UHFFFAOYSA-N |
SMILES |
CN1C(SC2=CC=CC=C21)C#CC3=CC=CC=C3 |
SMILES canónico |
CN1C(SC2=CC=CC=C21)C#CC3=CC=CC=C3 |
Sinónimos |
Benzothiazole, 2,3-dihydro-3-methyl-2-(phenylethynyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















